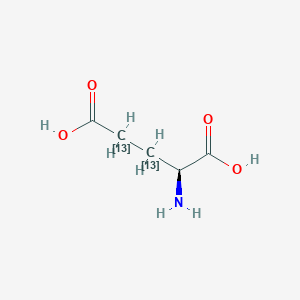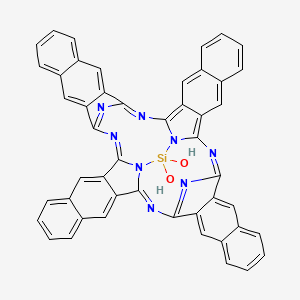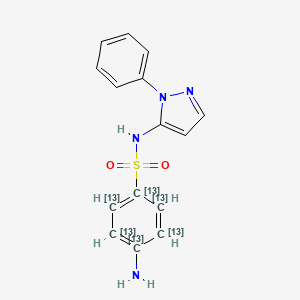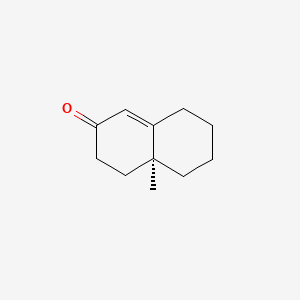
2-Hydroxybenzoic-carboxy-13C acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzoic-carboxy-13C acid typically involves the incorporation of the carbon-13 isotope into the salicylic acid molecule. The reaction conditions often involve high temperatures and pressures to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The final product is purified through crystallization or other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzoic-carboxy-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other hydroxybenzoic acid derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydroxybenzoic acids and their derivatives, which have applications in different chemical and pharmaceutical processes .
Scientific Research Applications
2-Hydroxybenzoic-carboxy-13C acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxybenzoic-carboxy-13C acid is primarily related to its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in different environments . This allows researchers to study molecular interactions, reaction mechanisms, and metabolic pathways with high precision .
Comparison with Similar Compounds
2-Hydroxybenzoic-carboxy-13C acid is unique due to its isotopic labeling, which distinguishes it from other hydroxybenzoic acids. Similar compounds include:
Salicylic Acid: The non-labeled version of this compound, widely used in pharmaceuticals and cosmetics.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with applications in food preservatives and cosmetics.
Protocatechuic Acid: Known for its antioxidant properties and use in health supplements.
Gentisic Acid: Used in the synthesis of various pharmaceuticals.
Each of these compounds has unique properties and applications, but the isotopic labeling of this compound makes it particularly valuable for analytical and research purposes .
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+1 |
InChI Key |
YGSDEFSMJLZEOE-CDYZYAPPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C](=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)



![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)



